N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have shown potential as therapeutic agents in the treatment of various diseases .
Mode of Action
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways due to their broad spectrum of pharmacological effects . For instance, they can inhibit the activities of key inflammatory mediators, thereby affecting the inflammatory response pathway .
Result of Action
Given the reported anti-inflammatory effects of pyrimidine derivatives , it can be inferred that this compound may help in reducing inflammation at the molecular and cellular levels.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-13-7-9-17(10-8-13)27-22(30)20-19(25-23(27)31)18(12-26(20)3)21(29)24-16-6-4-5-15(11-16)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHDKCJASPINCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC(=C4)C(=O)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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